molecular formula C8H9N3O2 B1654639 3,4,6-trimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one CAS No. 25505-97-9

3,4,6-trimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one

Cat. No.: B1654639
CAS No.: 25505-97-9
M. Wt: 179.18 g/mol
InChI Key: GWVOLGIOVUXWAJ-UHFFFAOYSA-N
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Description

3,4,6-trimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of isoxazoles and pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the isoxazole and pyridazine rings.

    Methylation: Introduction of methyl groups at specific positions can be achieved using methylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to enhance reaction rates and yields.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,6-trimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE,

Properties

IUPAC Name

3,4,6-trimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-4-6-5(2)13-10-7(6)8(12)11(3)9-4/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVOLGIOVUXWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN(C(=O)C2=NO1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180194
Record name Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25505-97-9
Record name Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025505979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazolo(3,4-d)pyridazin-7(6H)-one, 3,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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